An In-depth Technical Guide to the Chemical Properties of L-Rhamnose Monohydrate
An In-depth Technical Guide to the Chemical Properties of L-Rhamnose Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Rhamnose monohydrate, a naturally occurring deoxy sugar, is a methyl pentose found in various plants, bacteria, and fungi.[1][2] Unlike most naturally occurring sugars, it exists predominantly in the L-configuration.[] Its unique structure and properties make it a compound of significant interest in various fields, including immunology, cosmetology, and as a starting material in chemical synthesis.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties of L-Rhamnose monohydrate, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to support research and development activities.
Core Chemical Properties
L-Rhamnose monohydrate is a white crystalline solid.[1][2] It is known for its sweet taste, though it is less sweet than glucose.[1]
Quantitative Data Summary
The key physicochemical properties of L-Rhamnose monohydrate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₅·H₂O | [7][8] |
| Molecular Weight | 182.17 g/mol | [8][9] |
| Melting Point | 82-95 °C | [2][7][10][11][12] |
| Solubility in Water | 200 - 300 g/L at 20°C | [7][13] |
| Solubility in other solvents | Soluble in methanol, slightly soluble in ethanol. Soluble in DMSO. | [7][14] |
| Specific Optical Rotation [α]D²⁰ | +7.7° to +8.9° (c=5 in H₂O) | [2][11][12] |
| Density | ~1.47 - 1.56 g/cm³ | [1][7][10] |
| pH (100 g/L aqueous solution) | 5.5 - 7.8 | [13] |
| Water Content (Karl Fischer) | 9.0 - 11.0 % | [11] |
Structural Information
L-Rhamnose is a 6-deoxy-L-mannose. The "L" designation refers to the stereochemistry at C5, which is analogous to that of L-glyceraldehyde. In aqueous solution, L-Rhamnose exists in equilibrium between its α- and β-pyranose forms, a phenomenon known as mutarotation.[2]
Experimental Protocols
This section details the methodologies for determining the key chemical properties of L-Rhamnose monohydrate.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[15]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry L-Rhamnose monohydrate is packed into a capillary tube to a height of 2-3 mm.[15][16]
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.[17]
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[17]
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[18]
-
The temperature at which the first liquid droplet appears is recorded as the onset of melting.[15]
-
The temperature at which the last solid crystal disappears is recorded as the completion of melting.[15]
-
The melting range is reported as the interval between these two temperatures.[19]
-
A diagram of the melting point determination workflow is provided below.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Solubility is a fundamental property that dictates the applications of a compound, particularly in drug development and formulation.
Methodology (Gravimetric Method):
-
Solvent Preparation: A known volume of the solvent (e.g., deionized water, ethanol) is placed in a beaker and maintained at a constant temperature (e.g., 20°C).[20]
-
Sample Addition: A pre-weighed amount of L-Rhamnose monohydrate is added to the solvent in small increments with continuous stirring.[20]
-
Equilibration: The mixture is stirred until no more solid dissolves, indicating that a saturated solution has been formed.
-
Separation: The undissolved solid is separated from the solution by filtration.[21]
-
Quantification: The undissolved solid is dried and weighed. The amount of dissolved L-Rhamnose monohydrate is calculated by subtracting the mass of the undissolved solid from the initial mass.[21]
-
Calculation: Solubility is expressed as grams of solute per liter of solvent (g/L).
A diagram of the solubility determination workflow is provided below.
Caption: Workflow for Solubility Determination.
Determination of Specific Optical Rotation
Optical rotation is a characteristic property of chiral molecules like L-Rhamnose and is measured using a polarimeter.[22]
Methodology:
-
Solution Preparation: A solution of L-Rhamnose monohydrate of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).[23]
-
Apparatus: A calibrated polarimeter with a light source of a specific wavelength (typically the sodium D-line, 589 nm) is used.[22]
-
Blank Measurement: The polarimeter tube of a known path length (l, in dm) is filled with the pure solvent, and a blank reading is taken. This is set to zero.[24]
-
Sample Measurement: The tube is then filled with the prepared L-Rhamnose solution, and the observed angle of rotation (α) is measured.[25][26]
-
Calculation: The specific rotation [α] is calculated using Biot's Law:[23][25] [α] = α / (l * c)
A diagram of the optical rotation measurement workflow is provided below.
Caption: Workflow for Optical Rotation Measurement.
Stability and Reactivity
Stability
L-Rhamnose monohydrate is generally stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[][13][27] It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[28] For long-term storage, it is recommended to keep it at -20°C in powder form or -80°C in solvent.[14][28] The material loses its water of crystallization upon heating.[12] Studies using terahertz time-domain spectroscopy have shown that dehydration can be completed within 6 minutes at 100°C under vacuum.[5][29]
Reactivity
-
Incompatible Materials: L-Rhamnose monohydrate should be kept away from strong oxidizing agents, strong acids, and strong alkalis.[13][28] Violent reactions can occur with strong oxidizers.[13]
-
Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic fumes.[28]
-
Reducing Sugar: As a monosaccharide with a free hemiacetal group, L-Rhamnose is a reducing sugar. It gives a positive test with Benedict's reagent, where the copper(II) ions in the reagent are reduced to copper(I) oxide, forming a brick-red precipitate.[30]
-
Maillard Reaction: It is an important material involved in the Maillard reaction, which contributes to the development of flavors in foods like bread and grilled meats.[2][6]
-
Chemical Synthesis: L-Rhamnose monohydrate is used as a starting material for the production of furanones.[2][6]
A logical diagram illustrating the reactivity of L-Rhamnose monohydrate is provided below.
Caption: Reactivity Profile of L-Rhamnose Monohydrate.
Biological Relevance and Applications
L-Rhamnose is a component of the cell wall polysaccharides of certain plants and bacteria.[2] In bacteria, it can be a major antigenic determinant contributing to pathogenicity.[2] While non-absorbable in humans, it is fermented by gut microbiota.[2]
Recent research has highlighted its potential in various applications:
-
Immunology: L-Rhamnose has been investigated for its ability to enhance vaccine antigenicity.[5][29]
-
Cosmetics: It is used in skincare products for its potential anti-aging effects, where it may inhibit pro-inflammatory interleukins and matrix metalloproteinases.[4]
-
Drug Development: L-Rhamnose monosaccharide conjugated immunogens have shown potential in cancer immunotherapies.[2]
Conclusion
This technical guide has provided a detailed overview of the core chemical properties of L-Rhamnose monohydrate. The tabulated quantitative data, detailed experimental protocols, and illustrative diagrams offer a valuable resource for researchers, scientists, and drug development professionals working with this versatile monosaccharide. A thorough understanding of these properties is essential for its effective application in various scientific and industrial fields.
References
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